molecular formula C16H26N2O4S B2556075 2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone CAS No. 1797687-59-2

2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2556075
CAS No.: 1797687-59-2
M. Wt: 342.45
InChI Key: RNEGZWXQHSNFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H26N2O4S and its molecular weight is 342.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopic Characterization : The compound 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1, 2,3-triazol-1-yl) ethanone, synthesized using a similar chemistry approach, was characterized using IR, NMR, and MS studies. This research contributes to the understanding of compounds with similar structures (Govindhan et al., 2017).

Biological Applications

  • Cytotoxic Studies : The compound mentioned above also underwent cytotoxic studies, providing insight into the biological effects of similar structured compounds (Govindhan et al., 2017).
  • Wound-Healing Potential : Derivatives of similar compounds were evaluated for their in vivo wound-healing activity, showing significant healing effects in certain cases (Vinaya et al., 2009).
  • Antibacterial Activities : Similar compounds were synthesized and evaluated for antibacterial activities, showing potent activities against various bacteria, highlighting potential therapeutic applications (Vinaya et al., 2008).

Chemical Properties and Reactions

  • Protective Group Reactions : Studies on related compounds have explored selective cleavage reactions under specific conditions, contributing to knowledge on functional group transformations (Marković & Vogel, 2004).

Structural Analysis

  • Crystal Structure and Hydrogen-Bonding Patterns : Investigations on analogues have provided insights into hydrogen-bonding patterns and crystal structures, which are crucial for understanding the physical properties of similar compounds (Balderson et al., 2007).

Theoretical Studies

  • Theoretical Investigations : Research on related compounds includes theoretical treatments such as DFT calculations, aiding in the prediction and understanding of molecular behavior and properties (Jones et al., 2013).

Pharmaceutical Research

  • Antileukemic Activity : Similar compounds have been synthesized and tested for antileukemic activity, showing promising results against certain human leukemia cells (Vinaya et al., 2012).

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-11(2)10-23(20,21)14-5-7-18(8-6-14)16(19)9-15-12(3)17-22-13(15)4/h11,14H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEGZWXQHSNFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.